2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Description
This compound is a quinolinone derivative featuring a 4-tert-butylbenzenesulfonyl group at position 3 of the quinoline core, a 4-oxo-1,4-dihydroquinoline scaffold, and an acetamide moiety linked to a 4-fluorophenyl group. The sulfonyl group may facilitate hydrogen bonding, a critical feature for enzyme inhibition or receptor interactions. The 4-fluorophenyl acetamide tail contributes electronic effects due to fluorine’s electronegativity, which could modulate binding affinity or metabolic stability.
Properties
IUPAC Name |
2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-27(2,3)18-8-14-21(15-9-18)35(33,34)24-16-30(23-7-5-4-6-22(23)26(24)32)17-25(31)29-20-12-10-19(28)11-13-20/h4-16H,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVISCSMCLPUMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The process often includes:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Sulfonyl Group: The quinoline derivative is then reacted with 4-tert-butylbenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group.
Acylation: The final step involves the acylation of the quinoline derivative with 4-fluorophenylacetic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-tert-Butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfonyl and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-tert-Butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-tert-butylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, thereby blocking their activity.
Modulate Receptors: By interacting with cell surface receptors, influencing cellular signaling pathways.
Induce Apoptosis: In cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related quinolinone derivatives (Table 1), focusing on substituent variations and their theoretical implications.
Table 1: Structural Comparison of Quinolinone Derivatives
Key Observations:
Sulfonyl Group Variations: The 4-tert-butyl group in the target compound enhances lipophilicity (predicted log P > 4) compared to the 4-fluoro (log P ~3.5) and unsubstituted phenyl (log P ~3.2) groups in analogs. This may improve cellular uptake but could reduce solubility in aqueous environments .
Quinoline Substituents: The 6-methyl () and 6-ethyl () groups increase steric bulk and hydrophobicity, which might stabilize hydrophobic interactions in protein pockets. The target compound lacks such substituents, suggesting a more compact binding profile.
Acetamide Tail Modifications :
- The 4-fluorophenyl group (target) offers a smaller, more electronegative substituent than the 4-chlorophenyl () or 2-methoxyphenyl (). Fluorine’s strong electron-withdrawing effect may enhance metabolic stability by reducing oxidative degradation .
- The 2-methoxyphenyl group () introduces steric hindrance and electron-donating effects, which could alter binding orientation or solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
